N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine
Description
N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine is a chemical compound of interest due to its potential in various fields of chemistry and materials science. While direct studies on this compound are scarce, research on related pyrimidinamine derivatives offers valuable insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of closely related pyrimidinamine derivatives typically involves multi-step chemical reactions, including alkylation, cyclization, and condensation processes. For instance, a novel synthesis approach for similar compounds entails coupling reactions between appropriate phenyl)methanamine and pyrimidine derivatives under controlled conditions to achieve high yields and specificity (Bommeraa et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives is often elucidated through X-ray crystallography, revealing detailed geometries, bond lengths, and angles critical for understanding the compound's chemical behavior and interactions. Studies on similar compounds demonstrate the importance of N-H...O hydrogen bonding and π-π interactions in determining the crystal packing and stability of these molecules (Glidewell et al., 2003).
Chemical Reactions and Properties
Pyrimidinamine derivatives participate in various chemical reactions, including cycloaddition, nitrosation, and benzylation, leading to a wide range of functionalized products with diverse properties. For example, reactions with hydroxylamine hydrochloride can result in cyclization products with altered pyrimidine rings, demonstrating the compound's reactivity and potential for chemical modification (Sasaki et al., 2001).
Physical Properties Analysis
The physical properties of pyrimidinamine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and organic synthesis. Studies on related compounds show variations in solubility and thermal stability based on substituent groups and molecular structure (Banerjee et al., 2003).
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Research has been conducted on the synthesis and characterization of novel compounds, including polyimides and pyrimidine derivatives, that demonstrate significant potential in materials science. For instance, novel polyimides derived from aromatic dianhydride monomers have shown good solubility in aprotic amide solvents and excellent thermal stability, making them suitable for high-performance materials applications (Wang et al., 2006).
Catalytic and Synthetic Applications
- Studies on platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines reveal that compounds related to N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine can undergo reactions to form pyrrolidine derivatives, indicating their potential as intermediates in organic synthesis (Bender & Widenhoefer, 2005).
Antiviral and Antitumor Activities
- Research on pyrimidine-2,4-diones has uncovered dual inhibitors of HIV reverse transcriptase and integrase, showcasing the therapeutic potential of pyrimidine derivatives in antiviral therapies (Tang et al., 2011).
- Furthermore, the design and synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine as a potent inhibitor of hepatitis C virus replication highlight the significance of such compounds in developing antiviral drugs (Clark et al., 2005).
Novel Synthesis Techniques and Applications
- Research into the novel synthesis and properties of various derivatives, including 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione, has provided insights into the potential of these compounds in autorecycling oxidation of amines and alcohols, demonstrating their utility in organic synthesis and potential industrial applications (Mitsumoto & Nitta, 2004).
Biological Labeling and Sensing
- The development of luminescent cyclometalated iridium(III) diimine complexes for biological labeling reagents showcases the application of pyridine and pyrimidine derivatives in bioimaging and sensing, offering tools for biological research and diagnostic applications (Lo et al., 2003).
properties
IUPAC Name |
N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-12-17(22-16-10-6-3-7-11-16)21-18(20-14)19-13-15-8-4-2-5-9-15/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMWYWFYDUQTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322036 | |
Record name | N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine | |
CAS RN |
370852-07-6 | |
Record name | N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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